molecular formula C12H18O B14688580 {[(2-Methylbutan-2-yl)oxy]methyl}benzene CAS No. 27674-74-4

{[(2-Methylbutan-2-yl)oxy]methyl}benzene

Cat. No.: B14688580
CAS No.: 27674-74-4
M. Wt: 178.27 g/mol
InChI Key: WNNPKRGOYFBQEZ-UHFFFAOYSA-N
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Description

{[(2-Methylbutan-2-yl)oxy]methyl}benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a {[(2-methylbutan-2-yl)oxy]methyl} group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Methylbutan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-methyl-2-butanol in the presence of an acid catalyst. The reaction proceeds via the formation of a benzyl carbocation intermediate, which then reacts with the 2-methyl-2-butanol to form the desired product. The reaction conditions generally include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Dichloromethane or toluene

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. This method offers advantages such as higher yields, better control over reaction conditions, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

{[(2-Methylbutan-2-yl)oxy]methyl}benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the compound into benzyl alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Major Products

    Oxidation: Benzaldehyde derivatives

    Reduction: Benzyl alcohol derivatives

    Substitution: Halogenated benzene derivatives

Scientific Research Applications

{[(2-Methylbutan-2-yl)oxy]methyl}benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of {[(2-Methylbutan-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl alcohol
  • Benzaldehyde
  • Benzyl chloride

Uniqueness

{[(2-Methylbutan-2-yl)oxy]methyl}benzene is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and stability. These unique properties make it valuable for specific applications where other compounds may not be suitable.

Properties

CAS No.

27674-74-4

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-methylbutan-2-yloxymethylbenzene

InChI

InChI=1S/C12H18O/c1-4-12(2,3)13-10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3

InChI Key

WNNPKRGOYFBQEZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OCC1=CC=CC=C1

Origin of Product

United States

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